molecular formula C21H16Cl2N4O3 B6552605 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-31-2

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B6552605
CAS RN: 1040656-31-2
M. Wt: 443.3 g/mol
InChI Key: SDPSTDNNXLCLAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized from its constituent reactants, including the conditions required for the reaction and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The reactions could be used to further modify the compound or to determine its properties .


Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those with similar structural features, have demonstrated antiviral properties. For instance:

Optical Properties

Organic molecules, including those with indole moieties, play a crucial role in modifying optical properties. These compounds find applications in optical switching, logic circuits, memory devices, and signal processing .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, which share some structural similarities with our compound, have been investigated for their pharmacological effects. These include potent antileishmanial and antimalarial activities .

In Silico Molecular Docking

The compound’s Adsorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties have been studied. Additionally, in silico molecular docking against SARS-CoV-2 receptors has been explored .

Mechanism of Action

If the compound is a drug or pesticide, this would involve studying how it interacts with biological systems .

properties

IUPAC Name

[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-12-19(25-26-27(12)17-5-3-4-16(23)10-17)21(28)29-11-18-13(2)30-20(24-18)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPSTDNNXLCLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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